4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol
Overview
Description
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is a halogenated organic compound with the molecular formula C5H6Br2ClF3O. It is characterized by the presence of bromine, chlorine, and fluorine atoms, making it a compound of interest in various chemical research and industrial applications .
Preparation Methods
The synthesis of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol typically involves halogenation reactions. One common method includes the bromination and chlorination of a fluorinated pentanol precursor under controlled conditions. Industrial production methods may involve the use of specific catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Scientific Research Applications
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The halogen atoms play a crucial role in its reactivity and binding affinity. The compound can modulate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-2,5-dibromo-4,5,5-trifluoropentan-1-ol can be compared with other halogenated compounds, such as:
2,5-Dibromo-4-chloro-4,5,5-trifluoropentane: Similar structure but lacks the hydroxyl group.
2,5-Dibromo-4-chloro-4,5,5-trifluoropentanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-2-ol: The hydroxyl group is positioned differently
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKYRIOJOZVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)C(C(F)(F)Br)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382124 | |
Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
757-04-0 | |
Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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